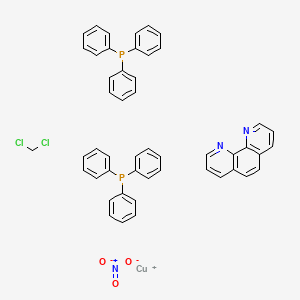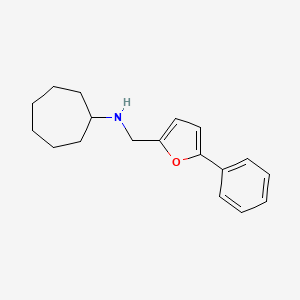
2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate) (or DEPPA-BF4) is a quaternary ammonium salt with a unique structure and properties that make it an important reagent for organic synthesis and scientific research. DEPPA-BF4 is a white, crystalline solid with a melting point of 180-181°C and a molecular weight of 483.60 g/mol. It is soluble in water and many organic solvents, making it a versatile reagent for both organic synthesis and scientific research applications.
Mecanismo De Acción
DEPPA-BF4 has been shown to act as a Lewis acid catalyst, meaning that it can facilitate the formation of a covalent bond between two molecules. It can also act as a Lewis base, meaning that it can form a coordinate covalent bond with a Lewis acid. Additionally, DEPPA-BF4 has been shown to form hydrogen bonds with molecules, allowing it to act as a catalyst for a variety of organic reactions.
Biochemical and Physiological Effects
DEPPA-BF4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a proton donor, meaning that it can facilitate the transfer of protons from one molecule to another. Additionally, DEPPA-BF4 has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases, and to act as an inhibitor of the synthesis of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DEPPA-BF4 in lab experiments has several advantages. It is a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. It is also highly soluble in both water and organic solvents, making it easy to work with in the lab. Additionally, its unique structure and properties make it a versatile reagent for a variety of organic reactions.
However, there are also some limitations to using DEPPA-BF4 in lab experiments. Its high melting point can make it difficult to use in certain reactions, and it can be toxic if ingested or inhaled. Additionally, its reactivity can make it difficult to store for long periods of time, as it can react with other compounds in the air.
Direcciones Futuras
There are several potential future directions for the use of DEPPA-BF4 in scientific research. It could be used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials. Additionally, its unique structure and properties could be exploited to develop new catalysts for organic transformations. Finally, its ability to act as an inhibitor of enzymes could be explored further to develop novel drugs and therapies.
Métodos De Síntesis
DEPPA-BF4 can be synthesized by a two-step reaction. The first step involves the reaction of di-i-propylphosphonium chloride with sodium bis(tetrafluoroborate) in aqueous solution, resulting in the formation of di-i-propylphosphonium bis(tetrafluoroborate). The second step involves the reaction of this intermediate with ethylamine in an aprotic solvent, such as dimethylformamide or acetonitrile, to form DEPPA-BF4.
Aplicaciones Científicas De Investigación
DEPPA-BF4 has been used in a variety of scientific research applications, including as a catalyst for organic transformations, as a reagent for the synthesis of chiral compounds, and as a ligand in coordination chemistry. It has also been used as a reagent for the synthesis of biologically active compounds, such as non-steroidal anti-inflammatory drugs and antifungal agents. Additionally, DEPPA-BF4 has been used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRBJVGVIOPD-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22B2F8NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(DI-I-Propylphosphonium)ethylammonium bis(tetrafluoroborate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)


